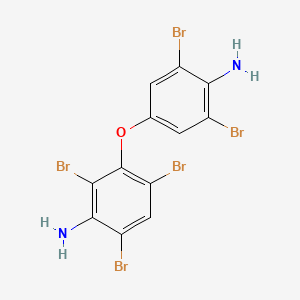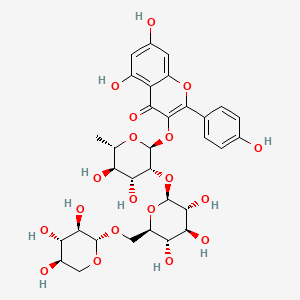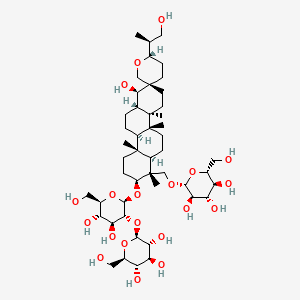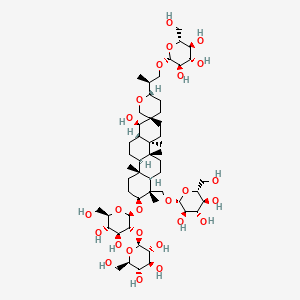
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine is a complex organic compound with the molecular formula C12H8Br5N2O It is characterized by the presence of multiple bromine atoms and an amino group attached to a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine typically involves multiple steps, starting with the bromination of phenol derivatives. One common method involves the following steps:
Bromination of Phenol: Phenol is brominated using bromine in the presence of a catalyst to form 2,4,6-tribromophenol.
Formation of Phenoxy Derivative: The tribromophenol is then reacted with 4-amino-3,5-dibromophenol in the presence of a base to form the phenoxy derivative.
Final Bromination: The phenoxy derivative undergoes further bromination to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding anilines.
Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenoxy compounds.
科学的研究の応用
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of multiple bromine atoms enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-(4-Amino-3,5-dibromophenoxy)-2,6-dibromophenylamine: Similar structure but with fewer bromine atoms.
2-Amino-3,5-dibromobenzaldehyde: Shares the dibromoaniline core but lacks the phenoxy group.
Uniqueness
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine is unique due to its high bromine content and the presence of both amino and phenoxy functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications.
特性
IUPAC Name |
3-(4-amino-3,5-dibromophenoxy)-2,4,6-tribromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br5N2O/c13-5-1-4(2-6(14)10(5)18)20-12-8(16)3-7(15)11(19)9(12)17/h1-3H,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCLPHARFERQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)OC2=C(C=C(C(=C2Br)N)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br5N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













